molecular formula C18H15NO4 B5704233 2-(2,5-DIOXOPYRROLIDIN-1-YL)PHENYL 2-PHENYLACETATE

2-(2,5-DIOXOPYRROLIDIN-1-YL)PHENYL 2-PHENYLACETATE

Cat. No.: B5704233
M. Wt: 309.3 g/mol
InChI Key: OUKXOSHIHOIUCD-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate is a compound that belongs to the class of hybrid pyrrolidine-2,5-dione derivatives. These compounds are known for their potential anticonvulsant properties and have been studied for their broad-spectrum activity in various animal seizure models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate typically involves an optimized coupling reaction. One common method involves reacting equimolar amounts of commercially available succinic anhydride with dl-phenylglycine in acetic acid at 70°C to obtain succinamic acid . This intermediate is then coupled with other reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of solid reductive agents like lithium aluminum hydride (LiAlH4) is common in the reduction steps of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate is unique due to its broad-spectrum anticonvulsant activity and favorable safety profile. It shows high metabolic stability and relatively weak inhibition of cytochrome P450 isoforms compared to other similar compounds .

Properties

IUPAC Name

[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)14-8-4-5-9-15(14)23-18(22)12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKXOSHIHOIUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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